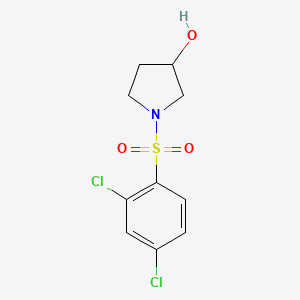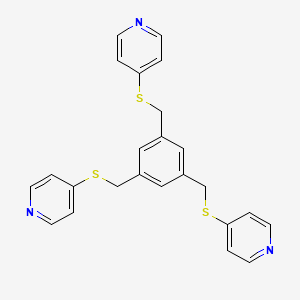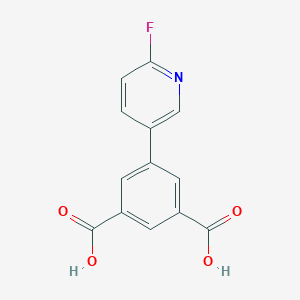
Cadmium dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium dihydrate, also known as cadmium acetate dihydrate, is a chemical compound with the formula Cd(CH₃COO)₂·2H₂O. It appears as white crystals and is highly soluble in water. This compound is often used in various industrial and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cadmium dihydrate can be synthesized through several methods. One common method involves reacting cadmium oxide with acetic acid: [ \text{CdO} + 2 \text{CH}_3\text{COOH} + \text{H}_2\text{O} \rightarrow \text{Cd(CH}_3\text{COO)}_2·2\text{H}_2\text{O} ] Another method involves treating cadmium nitrate with acetic anhydride .
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting cadmium carbonate with acetic acid. The reaction is carried out under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cadmium dihydrate undergoes various chemical reactions, including:
Oxidation: Cadmium can be oxidized to form cadmium oxide.
Reduction: Cadmium compounds can be reduced to elemental cadmium.
Substitution: This compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acetic acid, acetic anhydride, and various reducing agents. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures .
Major Products
The major products formed from reactions involving this compound include cadmium oxide, cadmium sulfide, and other cadmium salts .
Scientific Research Applications
Cadmium dihydrate has a wide range of applications in scientific research:
Mechanism of Action
Cadmium dihydrate exerts its effects through several mechanisms:
Oxidative Stress: Cadmium induces oxidative stress by generating reactive oxygen species, leading to cellular damage.
Disruption of Calcium Signaling: Cadmium interferes with calcium signaling pathways, affecting cellular functions.
Epigenetic Modifications: Cadmium can cause changes in DNA methylation and histone modifications, leading to altered gene expression.
Comparison with Similar Compounds
Similar Compounds
- Cadmium chloride (CdCl₂)
- Cadmium sulfate (CdSO₄)
- Cadmium nitrate (Cd(NO₃)₂)
Uniqueness
Cadmium dihydrate is unique due to its high solubility in water and its ability to form coordination polymers. Unlike other cadmium compounds, it is often used as a precursor for the synthesis of cadmium-based semiconductors .
Properties
Molecular Formula |
CdH4O2 |
|---|---|
Molecular Weight |
148.44 g/mol |
IUPAC Name |
cadmium;dihydrate |
InChI |
InChI=1S/Cd.2H2O/h;2*1H2 |
InChI Key |
XIYPBSADJSJKMF-UHFFFAOYSA-N |
Canonical SMILES |
O.O.[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


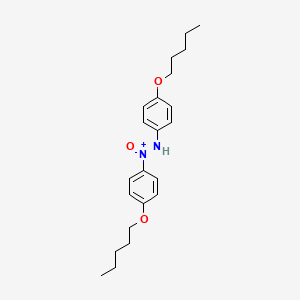
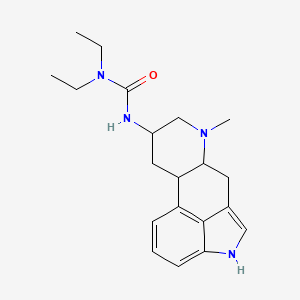
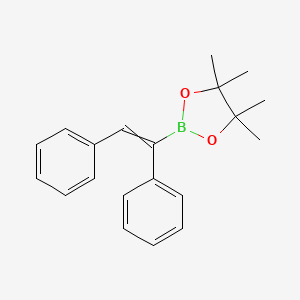
![Tert-butyl 3-({1-[(4-fluorophenyl)methyl]-1,3-benzodiazol-2-yl}oxy)pyrrolidine-1-carboxylate](/img/structure/B12511674.png)
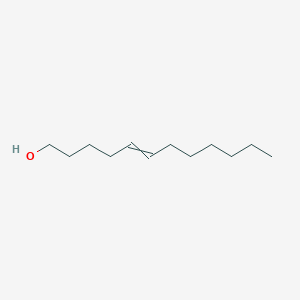

![2-(10-Bromoanthracen-9-yl)dibenzo[b,d]furan](/img/structure/B12511695.png)

![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)
![4-bromo-N-{1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]propan-2-yl}benzamide](/img/structure/B12511716.png)
![2-{Benzo[h]quinolin-2-yl}-4-tert-butyl-4,5-dihydro-1,3-oxazole](/img/structure/B12511730.png)
